2',3'-Dideoxy-5-methoxymethyluridine
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Overview
Description
2’,3’-Dideoxy-5-methoxymethyluridine: is a synthetic nucleoside analog It is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions on the ribose ring and the presence of a methoxymethyl group at the 5’ position of the uridine base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-dideoxy-5-methoxymethyluridine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate derivatives. The ribonucleoside is first converted into its 2’,3’-bisxanthate derivative, which is then subjected to radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators .
Industrial Production Methods: Industrial production of 2’,3’-dideoxy-5-methoxymethyluridine follows similar synthetic routes but on a larger scale. The process involves the use of environmentally friendly and cost-effective reagents to ensure scalability and sustainability. The use of bromoethane or 3-bromopropanenitrile as alkylating agents is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dideoxy-5-methoxymethyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The methoxymethyl group at the 5’ position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Uracil derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted uridine analogs.
Scientific Research Applications
2’,3’-Dideoxy-5-methoxymethyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies involving DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of diagnostic reagents and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2’,3’-dideoxy-5-methoxymethyluridine involves its incorporation into DNA or RNA chains during synthesis. Due to the absence of hydroxyl groups at the 2’ and 3’ positions, the compound acts as a chain terminator, preventing further elongation of the nucleic acid chain. This property is particularly useful in antiviral therapies, where it inhibits viral replication by terminating the synthesis of viral DNA or RNA .
Comparison with Similar Compounds
2’,3’-Dideoxy-5-iodouridine: Another nucleoside analog with similar chain-terminating properties but with an iodine atom at the 5’ position instead of a methoxymethyl group.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapies, particularly against HIV.
2’,3’-Dideoxycytidine: Known for its use in the treatment of HIV and other viral infections.
Uniqueness: 2’,3’-Dideoxy-5-methoxymethyluridine is unique due to the presence of the methoxymethyl group at the 5’ position, which can influence its pharmacokinetic properties and biological activity. This structural modification can enhance its stability and efficacy compared to other nucleoside analogs .
Properties
CAS No. |
133697-42-4 |
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Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-17-6-7-4-13(11(16)12-10(7)15)9-3-2-8(5-14)18-9/h4,8-9,14H,2-3,5-6H2,1H3,(H,12,15,16)/t8-,9+/m0/s1 |
InChI Key |
VMNCOFHYUJGQIE-DTWKUNHWSA-N |
Isomeric SMILES |
COCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
Canonical SMILES |
COCC1=CN(C(=O)NC1=O)C2CCC(O2)CO |
Origin of Product |
United States |
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